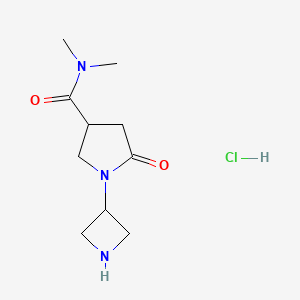
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidin-3-carbonsäureamid-hydrochlorid ist eine synthetische Verbindung, die zur Klasse der Azetidine gehört.
Vorbereitungsmethoden
. Diese Reaktion ist eine der effizientesten Methoden zur Synthese funktionalisierter Azetidine. Die Reaktionsbedingungen erfordern häufig die Anwesenheit eines Photokatalysators und UV-Lichts, um den Cycloadditionsprozess anzutreiben. Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen umfassen, um höhere Ausbeuten und Reinheit zu erzielen, sowie die Skalierung des Prozesses für den kommerziellen Einsatz .
Chemische Reaktionsanalyse
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidin-3-carbonsäureamid-hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Substitutionsreaktionen können Nukleophile wie Amine oder Halogenide beinhalten. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Diese Verbindung hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird sie als Baustein für die Synthese komplexerer Moleküle verwendet. In der Biologie wurde sie aufgrund ihrer einzigartigen strukturellen Merkmale auf ihr Potenzial als pharmakologisches Mittel untersucht. In der Medizin kann sie auf ihr Potenzial für therapeutische Eigenschaften untersucht werden, darunter entzündungshemmende und antimikrobielle Aktivitäten. In der Industrie kann sie bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden .
Wirkmechanismus
Der Wirkmechanismus von 1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidin-3-carbonsäureamid-hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird .
Analyse Chemischer Reaktionen
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a pharmacological agent due to its unique structural features. In medicine, it may be explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. In industry, it can be used in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(Azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidin-3-carbonsäureamid-hydrochlorid kann mit anderen ähnlichen Verbindungen wie Azetidin-Derivaten und Oxetan-Derivaten verglichen werden. Diese Verbindungen haben ähnliche strukturelle Merkmale, können sich aber in ihrer chemischen Reaktivität und biologischen Aktivität unterscheiden. Beispielsweise sind Azetidin-Derivate für ihre pharmakologischen Eigenschaften bekannt, während Oxetan-Derivate häufig in der Materialwissenschaft verwendet werden .
Ähnliche Verbindungen::- Azetidin-Derivate
- Oxetan-Derivate
- Imidazol-Derivate
Eigenschaften
Molekularformel |
C10H18ClN3O2 |
|---|---|
Molekulargewicht |
247.72 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-N,N-dimethyl-5-oxopyrrolidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-12(2)10(15)7-3-9(14)13(6-7)8-4-11-5-8;/h7-8,11H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
IJZRACLGEGZHLS-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1CC(=O)N(C1)C2CNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


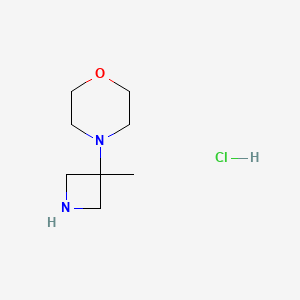
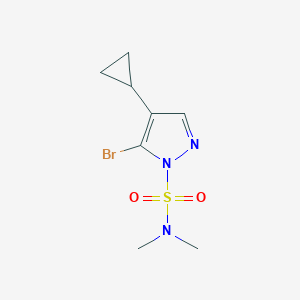
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)
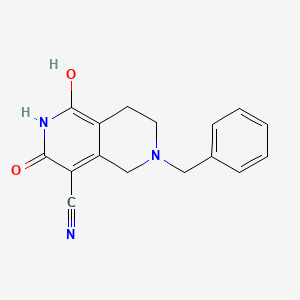

![4-[2-(4-Methoxyphenyl)ethenyl]phenol](/img/structure/B11716547.png)

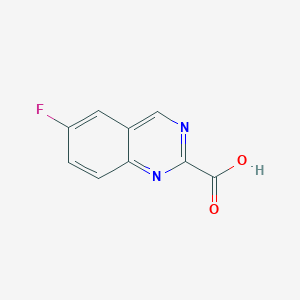
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)

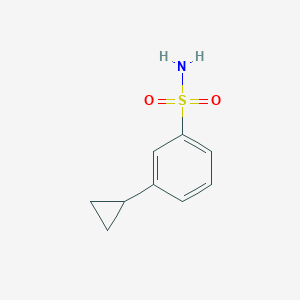
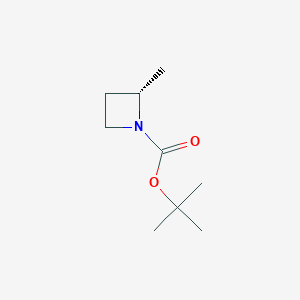
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
